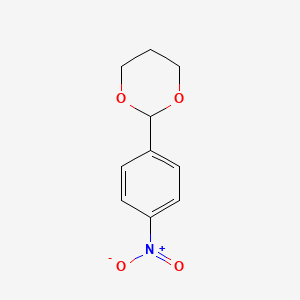

2-(4-Nitrophenyl)-1,3-dioxane

Description

2-(4-Nitrophenyl)-1,3-dioxane is a six-membered cyclic acetal derivative characterized by a 1,3-dioxane ring substituted at position 2 with a 4-nitrophenyl group. This compound is synthesized via microwave-assisted acetalization of 4-nitrobenzaldehyde with diols, followed by dichlorocarbene insertion to generate derivatives like 2-(dichloromethyl)-2-(4-nitrophenyl)-1,3-dioxane . Its structural features, including a chair conformation of the dioxane ring and equatorial positioning of substituents, minimize steric hindrance and enhance stability .

Properties

IUPAC Name |

2-(4-nitrophenyl)-1,3-dioxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c12-11(13)9-4-2-8(3-5-9)10-14-6-1-7-15-10/h2-5,10H,1,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNIKCZNNRBDPAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(OC1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60341340 | |

| Record name | 1,3-Dioxane, 2-(4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

833-64-7 | |

| Record name | 1,3-Dioxane, 2-(4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2-(4-Nitrophenyl)-1,3-dioxane typically involves the reaction of 4-nitrobenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through an acetalization process, forming the dioxane ring. The general reaction conditions include:

Reactants: 4-nitrobenzaldehyde and ethylene glycol

Catalyst: Acid catalyst such as sulfuric acid or p-toluenesulfonic acid

Solvent: Often performed in an organic solvent like toluene

Temperature: Reflux conditions are typically employed to drive the reaction to completion

Industrial Production Methods:

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts in packed-bed reactors can also be employed to facilitate the reaction under controlled conditions, ensuring high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions:

Reduction: The nitro group in 2-(4-Nitrophenyl)-1,3-dioxane can undergo reduction to form the corresponding amine derivative. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or chemical reductants like sodium borohydride.

Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under appropriate conditions.

Oxidation: Although less common, the dioxane ring can be oxidized under strong oxidative conditions, leading to ring-opening reactions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide

Major Products:

Reduction: 2-(4-Aminophenyl)-1,3-dioxane

Substitution: Various substituted derivatives depending on the nucleophile used

Oxidation: Ring-opened products with carboxylic acid or aldehyde functionalities

Scientific Research Applications

Chemistry:

2-(4-Nitrophenyl)-1,3-dioxane is used as a building block in organic synthesis. Its nitrophenyl group can be transformed into various functional groups, making it a versatile intermediate for the synthesis of more complex molecules.

Biology and Medicine:

The compound’s derivatives have potential applications in medicinal chemistry. For example, the reduction product, 2-(4-Aminophenyl)-1,3-dioxane, can be further modified to create bioactive molecules with potential therapeutic properties.

Industry:

In the industrial sector, this compound can be used in the production of specialty chemicals, including dyes, pigments, and polymers

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)-1,3-dioxane and its derivatives depends on the specific chemical reactions they undergo. For instance, in reduction reactions, the nitro group is converted to an amine, which can then participate in further chemical transformations. The molecular targets and pathways involved are primarily dictated by the functional groups present in the compound and their interactions with other molecules.

Comparison with Similar Compounds

Ring Size and Substituent Positioning

- 2-(4-Nitrophenyl)-1,3-dioxane (6-membered) : The six-membered dioxane ring adopts a chair conformation, with the 4-nitrophenyl group in an equatorial position. This configuration reduces steric strain and enhances thermal stability .

- 2-(4-Nitrophenyl)-1,3-dioxolane (5-membered) : The smaller dioxolane ring introduces ring strain, resulting in lower thermal stability compared to its six-membered counterpart. However, it is synthesized efficiently (92% yield) via traditional reflux with ethylene glycol .

- 2-(2-Nitrophenyl)-1,3-dioxan-5-ol : Substitution at the 2-nitrophenyl position introduces steric and electronic differences. The hydroxyl group at position 5 facilitates intermolecular hydrogen bonding, influencing crystal packing .

Functional Group Variations

- 2-(4-Methoxyphenyl)-1,3-dioxane: Replacing the nitro group with methoxy alters electronic properties, reducing reactivity toward electrophilic substitutions but enhancing solubility in non-polar solvents .

- Spiranic 1,3-Dioxane Derivatives : Compounds like 5,5-bis(bromomethyl)-2-(3′-nitrophenyl)-1,3-dioxane exhibit helical chirality due to spiro junctions, enabling applications in asymmetric synthesis .

Physicochemical Properties

- Stability : Six-membered dioxanes (e.g., this compound) exhibit superior thermal stability compared to five-membered dioxolanes due to reduced ring strain .

- Reactivity : The 4-nitrophenyl group enhances electrophilic substitution reactivity, whereas methoxy or hydroxyl substituents favor hydrogen bonding or solubility modifications .

- Crystallography : 2-(2-Nitrophenyl)-1,3-dioxan-5-ol forms hydrogen-bonded chains along the b-axis, while spiranic derivatives adopt helical conformations .

Biological Activity

2-(4-Nitrophenyl)-1,3-dioxane is an organic compound characterized by a dioxane ring substituted with a nitrophenyl group. Its chemical formula is C10H11NO4, and it has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, including its synthesis, interactions with biological molecules, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 4-nitrobenzaldehyde with ethylene glycol in the presence of an acid catalyst such as p-toluenesulfonic acid or sulfuric acid. The reaction is often conducted under reflux conditions to ensure complete conversion .

Chemical Structure

The structure of this compound consists of a six-membered cyclic ether (dioxane) with two oxygen atoms and a nitrophenyl substituent. The presence of the nitro group significantly influences its chemical properties, making it a subject of interest in various chemical and biological studies.

| Property | Details |

|---|---|

| Chemical Formula | C10H11NO4 |

| Molecular Weight | 209.20 g/mol |

| Structure | Dioxane ring with nitrophenyl group |

Biological Activity

Research indicates that this compound and its derivatives can interact with biological molecules, influencing various biochemical pathways. Key areas of focus include:

Case Studies

A few notable studies highlight the biological relevance of this compound:

- Interaction Studies : Research demonstrated that modified dioxane derivatives could serve as effective inhibitors in enzyme-catalyzed reactions. For instance, interactions with dithiomalondiamide showed promising results in enhancing catalytic efficiency through structural optimization .

- Biological Assays : In vitro assays have been conducted to assess the cytotoxicity and biological efficacy of various dioxane derivatives. Results indicated that certain modifications could lead to increased bioactivity against cancer cell lines .

- Comparative Analysis : A comparative study involving structurally similar compounds revealed that this compound exhibited unique reactivity patterns that could be exploited for specific biochemical applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.